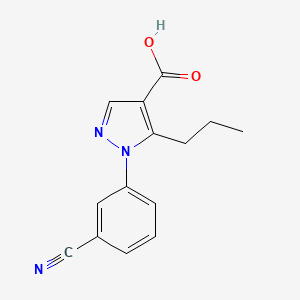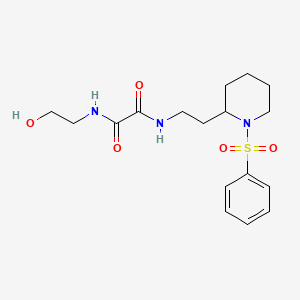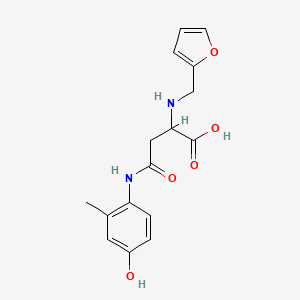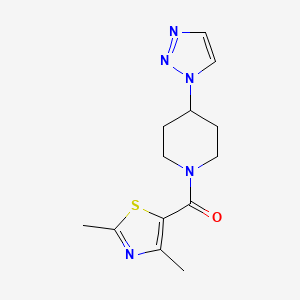
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H17N5OS and its molecular weight is 291.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds with a 1,2,3-triazole ring have been reported to interact with various targets such asHeat Shock Protein 90 (HSP90) and Histone Deacetylases (HDAC2) . These proteins play crucial roles in cellular processes, including protein folding and gene expression.
Mode of Action
For instance, 1,2,4-triazole derivatives have been reported to bind to the iron in the heme moiety of CYP-450 . In the case of HSP90 inhibitors, they bind to the N-terminal ATP-binding pocket of HSP90 .
Biochemical Pathways
For example, HSP90 inhibitors can lead to the degradation of client proteins by the ubiquitin–proteasome pathway .
Pharmacokinetics
Similar compounds have been evaluated for their in vitro cytotoxic activity against various cell lines . This suggests that these compounds may have good bioavailability and can effectively interact with their targets in the body.
Result of Action
Similar compounds have been shown to induce apoptosis in various cancer cell lines . This suggests that this compound may also have potential anticancer effects.
Eigenschaften
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-9-12(20-10(2)15-9)13(19)17-6-3-11(4-7-17)18-8-5-14-16-18/h5,8,11H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPCGEMWQHCBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
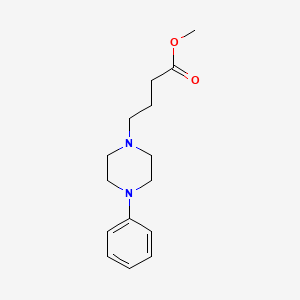
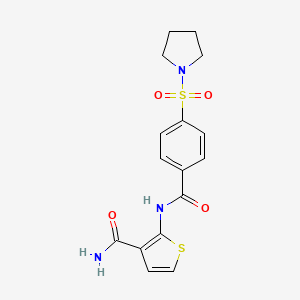
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2896781.png)
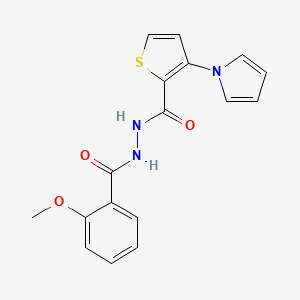
![3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896788.png)
![3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine](/img/structure/B2896789.png)
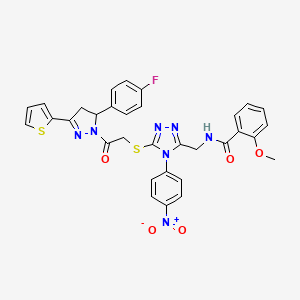
![1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2896792.png)
![6-cyano-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-3-sulfonamide](/img/structure/B2896793.png)
![4'-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2896795.png)
![2-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2896797.png)
